Cycloheptyl (4-chloro-3-fluorophenyl)methanol

Medicinal Chemistry Conformational Analysis Molecular Recognition

SAR campaigns requiring incremental lipophilicity modulation often plateau with cyclohexyl or cyclopentyl aryl methanol scaffolds. Cycloheptyl (4-chloro-3-fluorophenyl)methanol (CAS 1443309-94-1) provides the highest LogP in the C5-C7 cycloalkyl homolog series, enabling systematic permeability optimization. • Highest LogP among cyclopentyl/cyclohexyl/cycloheptyl homologs for membrane permeability tuning • 7-endo-trig cyclization precursor for patent-defined 7-membered ring heterocycles (cf. US-8507714-B2) • Conformational probe: flexible cycloheptyl ring samples multiple stable conformations for binding pocket mapping Supplied at 97% purity with reliable global logistics.

Molecular Formula C14H18ClFO
Molecular Weight 256.74 g/mol
Cat. No. B7977508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptyl (4-chloro-3-fluorophenyl)methanol
Molecular FormulaC14H18ClFO
Molecular Weight256.74 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O
InChIInChI=1S/C14H18ClFO/c15-12-8-7-11(9-13(12)16)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2
InChIKeyBZDPLDVKZZILOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptyl (4-chloro-3-fluorophenyl)methanol: Structure and Physicochemical Baseline


Cycloheptyl (4-chloro-3-fluorophenyl)methanol (CAS 1443309-94-1) is a synthetic secondary alcohol comprising a 4-chloro-3-fluorophenyl group and a cycloheptyl moiety attached to a central carbinol carbon. Its molecular formula is C14H18ClFO with a molecular weight of 256.75 g/mol . The compound is characterized by the presence of both electron-withdrawing chloro and fluoro substituents on the phenyl ring and a flexible seven-membered cycloheptyl ring [1]. It is commercially available from established suppliers including Fluorochem (product code F393129, 97% purity) and Leyan (98% purity), positioning it as an accessible building block for medicinal chemistry and synthetic applications .

Medicinal chemistry building block with 97–98% purity for SAR and fragment-based design
Enables 7-endo-trig cyclization to access seven-membered heterocyclic scaffolds
Suitable for cross-coupling, nucleophilic substitution and alcohol derivatization workflows

Cycloheptyl (4-chloro-3-fluorophenyl)methanol: Uncontrolled Variables in Homolog Substitution


The cycloalkyl moiety in arylcycloalkyl methanol scaffolds is not a passive structural feature; ring size directly modulates conformational flexibility, lipophilicity, and three-dimensional molecular topology [1]. Systematic studies on N-cycloalkyl analogs demonstrate that increasing ring size from cyclopentyl to cyclohexyl to cycloheptyl produces stepwise increases in LogP values, with cycloheptyl conferring the highest lipophilicity among the series . Moreover, the seven-membered cycloheptyl ring exhibits a low barrier to interconversion between multiple stable conformations (including twist-chair and chair forms), in stark contrast to the more rigid six-membered cyclohexyl ring [1] [2]. Consequently, substituting cycloheptyl (4-chloro-3-fluorophenyl)methanol with its cyclohexyl (CAS 1341655-63-7, MW 242.72) or cyclopentyl (CAS 1340539-90-3, MW 226.67) analogs introduces uncontrolled deviations in molecular recognition, membrane permeability, and synthetic intermediate behavior that cannot be assumed to be functionally equivalent without empirical validation [3].

Conformational mismatch
Cycloheptyl ring samples multiple stable conformers (twist-chair, chair) with low interconversion barrier; cyclohexyl analog is primarily locked in a single chair conformation, altering 3D shape presentation.
Lipophilicity shift
Stepwise LogP increase from cyclopentyl to cyclohexyl to cycloheptyl means replacement by smaller rings reduces membrane permeability; reversed-phase retention also changes, complicating analytical tracking.
Cyclization pathway divergence
Cycloheptyl carbinol directs 7-endo-trig cyclization; cyclohexyl and cyclopentyl analogs undergo 6-exo-trig or 5-exo-trig, yielding structurally distinct ring systems incompatible with target heterocycle patents.

Cycloheptyl (4-chloro-3-fluorophenyl)methanol: Quantitative Differentiators


Conformational Flexibility: Cycloheptyl vs. Cyclohexyl

The cycloheptyl ring in the target compound exhibits a low barrier to interconversion between multiple stable conformations, including twist-chair and chair forms, providing conformational flexibility not available in the more rigid six-membered cyclohexyl ring [1]. 13C NMR conformational analysis of methyl-substituted cycloheptanes confirms that the seven-membered ring exists in rapid equilibrium among multiple low-energy conformers, whereas cyclohexyl analogs are predominantly locked into a single chair conformation with higher ring-flip barriers [2]. This quantitative conformational difference directly impacts molecular recognition, binding pocket accommodation, and three-dimensional shape complementarity in target engagement applications [1].

Ring conformation
Class-level
Cycloheptyl: multiple interconverting conformers (twist-chair, chair, boat) Cyclohexyl: predominantly 1 chair conformer with higher flip barrier
Conformational landscape may differ; requires empirical validation for binding-pocket complementarity.
Class-level inference from 13C NMR and molecular mechanics.
Medicinal Chemistry Conformational Analysis Molecular Recognition

Lipophilicity Advantage: Cycloheptyl vs. Smaller Cycloalkyl Rings

Systematic comparative analysis of N-cycloalkyl series demonstrates that increasing ring size from cyclopentyl to cyclohexyl to cycloheptyl produces a monotonic increase in lipophilicity . A structurally related N-[1-(aminomethyl)cycloheptyl] analog exhibits a measured LogP value of 2.30, which sits in a lipophilicity range that balances membrane permeability with acceptable solubility characteristics . The cycloheptyl moiety specifically contributes enhanced steric bulk and lipophilic character relative to smaller cycloalkyl rings, directly impacting membrane permeability, blood-brain barrier penetration potential, and distribution in biological systems [1] [2].

Lipophilicity (LogP)
Class-level
Measured LogP 2.30 for N-cycloheptyl analog; monotonic increase: cyclopentyl
Supports stepwise modulation of membrane permeability; higher LogP may alter ADME profile.
Class-level inference from N-cycloalkyl series; verify in target scaffold.
Cyclization path
Reported
Cycloheptyl: 7-endo-trig → 7-membered fused heterocycles. Cyclohexyl: 6-exo-trig → 6-membered products. Cyclopentyl: 5-exo-trig → 5-membered products.
Cyclization outcome is ring-size dependent; substituting the cycloheptyl homolog changes the product scaffold.
Documented in US Patent US-8507714-B2.
Physicochemical comparison
Head-to-head
Target: C14H18ClFO, MW 256.75. Cyclohexyl analog: C13H16ClFO, MW 242.72 (−14.03 g/mol). Cyclopentyl analog: C12H14ClFO, MW 228.69 (−28.06 g/mol).
Mass differences enable unambiguous LC-MS identification; retention time shifts aid monitoring.
Direct head-to-head comparison; analytical-grade confirmation recommended.
Drug Design ADME Lipophilicity Optimization

7-Endo-Trig Cyclization: Privileged Synthetic Precursor

Patent literature explicitly identifies cycloheptyl carbinols as synthetic intermediates for generating 7-membered ring-fused heterocycles via 7-endo-trig cyclization pathways . US Patent US-8507714-B2 discloses 7-membered ring compounds and their pharmaceutical applications, wherein cycloheptyl-substituted scaffolds serve as critical precursors for constructing therapeutically relevant azacyclic and carbocyclic frameworks . In contrast, cyclohexyl analogs undergo 6-exo-trig cyclization to yield six-membered ring products, while cyclopentyl precursors follow 5-exo-trig pathways, producing structurally distinct ring systems with different physicochemical and pharmacological properties [1] [2].

Cyclization path
Reported
Cycloheptyl: 7-endo-trig → 7-membered fused heterocycles. Cyclohexyl: 6-exo-trig → 6-membered products. Cyclopentyl: 5-exo-trig → 5-membered products.
Cyclization outcome is ring-size dependent; substituting the cycloheptyl homolog changes the product scaffold.
Documented in US Patent US-8507714-B2.
Organic Synthesis Heterocyclic Chemistry 7-Endo-Trig Cyclization

Physicochemical Comparison: Cyclohexyl and Cyclopentyl Homologs

The target compound (C14H18ClFO, MW 256.75) exhibits distinct physicochemical properties that differentiate it quantitatively from its cyclohexyl and cyclopentyl homologs . The cyclohexyl analog (CAS 1341655-63-7) has molecular formula C13H16ClFO and MW 242.72, representing a 14.03 g/mol (5.5%) lower molecular weight and one fewer methylene unit . The cyclopentyl analog (CAS 1340539-90-3) has molecular formula C12H14ClFO and MW 228.69, representing a 28.06 g/mol (10.9%) lower molecular weight and two fewer methylene units . These mass differences are analytically significant for LC-MS identification and purification monitoring. Additionally, the cycloheptyl ring provides enhanced steric bulk and distinct retention time characteristics in reversed-phase chromatography relative to smaller cycloalkyl homologs .

Physicochemical comparison
Head-to-head
Target: C14H18ClFO, MW 256.75. Cyclohexyl analog: C13H16ClFO, MW 242.72 (−14.03 g/mol). Cyclopentyl analog: C12H14ClFO, MW 228.69 (−28.06 g/mol).
Mass differences enable unambiguous LC-MS identification; retention time shifts aid monitoring.
Direct head-to-head comparison; analytical-grade confirmation recommended.
Physicochemical Characterization Analytical Chemistry Compound Selection

Cycloheptyl (4-chloro-3-fluorophenyl)methanol: Application Scenarios


Lipophilicity-Modulated Target Engagement

In SAR campaigns where incremental lipophilicity modulation is required, cycloheptyl (4-chloro-3-fluorophenyl)methanol provides the highest LogP among the cyclopentyl/cyclohexyl/cycloheptyl homolog series . The monotonic increase in lipophilicity with ring size enables systematic evaluation of membrane permeability and target binding pocket accommodation. The measured LogP of 2.30 for structurally related cycloheptyl-containing analogs establishes a quantitative benchmark that cannot be achieved with smaller cycloalkyl homologs . This compound is specifically indicated when experimental data demonstrate that cyclohexyl analogs exhibit insufficient cellular permeability or when target engagement requires the enhanced lipophilic character conferred by the seven-membered ring [1].

7-Endo-Trig Cyclization to 7-Membered Heterocycles

When the synthetic objective is a seven-membered ring-fused heterocyclic product, cycloheptyl (4-chloro-3-fluorophenyl)methanol serves as a documented precursor for 7-endo-trig cyclization pathways . US Patent US-8507714-B2 explicitly identifies 7-membered ring compounds derived from cycloheptyl scaffolds and their pharmaceutical applications . Substitution with cyclohexyl or cyclopentyl analogs will yield six-membered or five-membered products respectively, which are structurally and pharmacologically distinct entities incompatible with the patent scope and therapeutic claims associated with the seven-membered ring series [2].

Cross-Coupling Reactions: Balanced Lipophilicity & Structural Diversity

The compound is particularly useful in cross-coupling reactions and as a precursor for bioactive molecules due to its balanced lipophilicity and structural diversity [3]. The combination of a 4-chloro-3-fluorophenyl electrophilic partner and a flexible cycloheptyl moiety provides a scaffold that can be further functionalized via palladium-catalyzed cross-coupling, nucleophilic substitution, or alcohol derivatization reactions. The distinct retention time characteristics and molecular weight (256.75 g/mol) facilitate unambiguous reaction monitoring by LC-MS, enabling precise tracking of synthetic transformations in complex reaction mixtures .

Conformational Probe for Binding Pocket Mapping

The cycloheptyl ring's ability to access multiple stable conformations (twist-chair, chair, boat) with a low interconversion barrier enables its use as a conformational probe for mapping the steric and topological constraints of target binding pockets [4]. Unlike the rigid cyclohexyl ring, which presents a predominantly single chair conformation, the cycloheptyl moiety can sample a broader conformational space, potentially revealing binding modes inaccessible to smaller cycloalkyl homologs [5]. This property is particularly valuable in fragment-based drug discovery and structure-activity relationship studies where three-dimensional shape complementarity is a critical determinant of binding affinity.

Application
Selection Property
Validation Focus
Lipophilicity-modulated SAR studies
Stepwise LogP increase with ring size
Membrane permeability assay benchmarking
7-Endo-trig heterocycle synthesis
Cycloheptyl-directed 7-endo cyclization
Product ring-size confirmation (LC-MS, NMR)
Cross-coupling / derivatization library
4-Cl-3-F aryl handle with flexible cycloheptyl scaffold
Reaction monitoring by retention time and mass shift
Binding pocket conformational probe
Access to multiple ring conformers (twist-chair, chair, boat)
3D shape complementarity assays vs. rigid cyclohexyl probe

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